![molecular formula C17H26N4O B2683798 (4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034585-01-6](/img/structure/B2683798.png)
(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been reported to show a broad range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.
Anti-inflammatory and Analgesic Effects
Imidazole derivatives have also been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications of our compound in the treatment of conditions involving inflammation and pain.
Anticancer Activity
Imidazole derivatives have shown potential as anticancer agents . Therefore, our compound could potentially be used in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.
Neurological Applications
The compound 5-(4-cyclobutylpiperazine-1-carbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
is a histamine 3 (H3) autoreceptor in vivo antagonist . H3 antagonists have been associated with increased release of neurotransmitters important in cognitive processes such as acetylcholine, noradrenaline, serotonin, and dopamine . This suggests potential applications in the treatment of cognitive impairment associated with a number of diseases, such as Alzheimer’s disease, obstructive sleep apnea, and Parkinson’s disease .
Sleep Regulation
H3 antagonists, including our compound, have been associated with sleep disturbance, a well-known class effect . This is due to the increased release of histamine, which induces wakefulness . Therefore, our compound could potentially be used in the regulation of sleep patterns.
Mechanism of Action
Target of action
Compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that “(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone” might interact with various cellular targets.
Mode of action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives often affect multiple pathways due to their ability to interact with various targets .
Result of action
Given the wide range of activities exhibited by indole derivatives, it might have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-12-18-15-6-5-13(11-16(15)19-12)17(22)21-9-7-20(8-10-21)14-3-2-4-14/h13-14H,2-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSIHSFNFLCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone |
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